2-(3,4-diethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
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Overview
Description
2-(3,4-diethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolothiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate in the presence of a base, such as sodium ethoxide, to yield the desired triazolothiazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-diethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and diethoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution can be carried out using halogens in the presence of a Lewis acid, while nucleophilic substitution may involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiazine derivatives.
Substitution: Formation of substituted triazolothiazine derivatives with various functional groups.
Scientific Research Applications
2-(3,4-diethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-diethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
- 2-(3,4-dichlorophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
- 2-(3,4-difluorophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
Uniqueness
The uniqueness of 2-(3,4-diethoxyphenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diethoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-5-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-26-16-11-10-15(12-17(16)27-4-2)20-22-21-24(23-20)19(25)13-18(28-21)14-8-6-5-7-9-14/h5-12,18H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOMTILXFLLAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=CC=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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